molecular formula C8H8BrNO3 B13084457 (4-Bromo-2-methyl-6-nitrophenyl)methanol

(4-Bromo-2-methyl-6-nitrophenyl)methanol

Cat. No.: B13084457
M. Wt: 246.06 g/mol
InChI Key: AMBCVORYOYVVQA-UHFFFAOYSA-N
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Description

(4-Bromo-2-methyl-6-nitrophenyl)methanol is an organic compound with the molecular formula C7H6BrNO3 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methyl-6-nitrophenyl)methanol typically involves the bromination of 2-methyl-6-nitrophenol followed by a reduction reaction. The bromination is carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting 4-bromo-2-methyl-6-nitrophenol is then reduced to this compound using a reducing agent like sodium borohydride in a solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methyl-6-nitrophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Bromo-2-methyl-6-nitrophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-methyl-6-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methyl-6-nitroaniline: Similar structure but with an amino group instead of a methanol group.

    2-Bromo-4-methyl-6-nitrophenol: Similar structure but with a hydroxyl group instead of a methanol group.

    4-Methyl-2-nitrophenylmethanol: Similar structure but without the bromine atom

Uniqueness

The presence of both a bromine atom and a nitro group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

(4-bromo-2-methyl-6-nitrophenyl)methanol

InChI

InChI=1S/C8H8BrNO3/c1-5-2-6(9)3-8(10(12)13)7(5)4-11/h2-3,11H,4H2,1H3

InChI Key

AMBCVORYOYVVQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CO)[N+](=O)[O-])Br

Origin of Product

United States

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